molecular formula C15H20BrNO2 B6495228 Benzamide, 2-bromo-N-(2-cyclohexyl-2-hydroxyethyl)- CAS No. 1351649-66-5

Benzamide, 2-bromo-N-(2-cyclohexyl-2-hydroxyethyl)-

Cat. No.: B6495228
CAS No.: 1351649-66-5
M. Wt: 326.23 g/mol
InChI Key: AIFNTZGANMOPFY-UHFFFAOYSA-N
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Description

Benzamide, 2-bromo-N-(2-cyclohexyl-2-hydroxyethyl)- is an organic compound that belongs to the class of benzamides It is characterized by the presence of a bromine atom at the second position of the benzamide ring and a cyclohexyl group attached to a hydroxyethyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzamide, 2-bromo-N-(2-cyclohexyl-2-hydroxyethyl)- typically involves the bromination of benzamide followed by the introduction of the cyclohexyl-2-hydroxyethyl group. The bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane. The subsequent step involves the reaction of the brominated benzamide with 2-cyclohexyl-2-hydroxyethylamine under basic conditions to form the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.

Types of Reactions:

    Oxidation: Benzamide, 2-bromo-N-(2-cyclohexyl-2-hydroxyethyl)- can undergo oxidation reactions, particularly at the hydroxyethyl group, leading to the formation of ketones or carboxylic acids.

    Reduction: The compound can be reduced at the bromine position to form the corresponding de-brominated benzamide.

    Substitution: The bromine atom in the compound can be substituted by various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).

Major Products:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of de-brominated benzamide.

    Substitution: Formation of new derivatives with different functional groups.

Scientific Research Applications

Benzamide, 2-bromo-N-(2-cyclohexyl-2-hydroxyethyl)- has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Benzamide, 2-bromo-N-(2-cyclohexyl-2-hydroxyethyl)- depends on its specific application. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors by binding to their active sites. The presence of the bromine atom and the hydroxyethyl group can enhance its binding affinity and specificity. The molecular targets and pathways involved would vary based on the specific biological system being studied.

Comparison with Similar Compounds

    Benzamide, 2-bromo-: Lacks the cyclohexyl-2-hydroxyethyl group.

    Benzamide, 2-bromo-N-methyl-: Contains a methyl group instead of the cyclohexyl-2-hydroxyethyl group.

    4-Bromobenzamide: Bromine atom is at the fourth position instead of the second.

Uniqueness: Benzamide, 2-bromo-N-(2-cyclohexyl-2-hydroxyethyl)- is unique due to the presence of the cyclohexyl-2-hydroxyethyl group, which can impart specific chemical and biological properties. This structural feature can influence its reactivity, binding affinity, and overall functionality in various applications.

Properties

IUPAC Name

2-bromo-N-(2-cyclohexyl-2-hydroxyethyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20BrNO2/c16-13-9-5-4-8-12(13)15(19)17-10-14(18)11-6-2-1-3-7-11/h4-5,8-9,11,14,18H,1-3,6-7,10H2,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIFNTZGANMOPFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(CNC(=O)C2=CC=CC=C2Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101222375
Record name Benzamide, 2-bromo-N-(2-cyclohexyl-2-hydroxyethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101222375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1351649-66-5
Record name Benzamide, 2-bromo-N-(2-cyclohexyl-2-hydroxyethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1351649-66-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzamide, 2-bromo-N-(2-cyclohexyl-2-hydroxyethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101222375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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